molecular formula C14H27N3O B13159308 N-(3-Piperidin-1-ylpropyl)piperidine-4-carboxamide

N-(3-Piperidin-1-ylpropyl)piperidine-4-carboxamide

Cat. No.: B13159308
M. Wt: 253.38 g/mol
InChI Key: DSERYJLMOXIOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide is a compound that features a piperidine moiety, which is a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties. This compound is of interest in various fields, including drug discovery and development, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine using a catalyst such as molybdenum disulfide.

    Alkylation: The piperidine ring is then alkylated with 3-chloropropylamine to introduce the propyl chain.

    Amidation: The final step involves the reaction of the alkylated piperidine with piperidine-4-carboxylic acid to form the carboxamide group.

Industrial Production Methods

Industrial production of N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of piperidine-4-carboxylic acid derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered heterocyclic amine.

    Piperazine: A similar compound with two nitrogen atoms in the ring.

    Pyrrolidine: A five-membered heterocyclic amine.

Uniqueness

N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide is unique due to its specific structure, which combines a piperidine ring with a propyl chain and a carboxamide group. This unique structure imparts distinct biological activities and pharmacological properties, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C14H27N3O

Molecular Weight

253.38 g/mol

IUPAC Name

N-(3-piperidin-1-ylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C14H27N3O/c18-14(13-5-8-15-9-6-13)16-7-4-12-17-10-2-1-3-11-17/h13,15H,1-12H2,(H,16,18)

InChI Key

DSERYJLMOXIOOG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNC(=O)C2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.